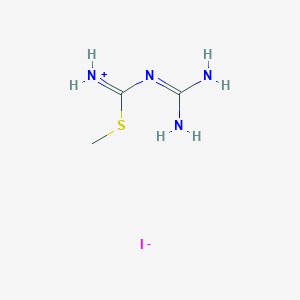
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C3H9IN4S and its molecular weight is 260.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Carbamimidoyl-2-methyl-isothiourea hydroiodide (CMI) is a chemical compound recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. With the molecular formula C₃H₉IN₄S and a CAS number of 14945-92-7, this compound features a unique structure that includes both a carbamimidoyl group and an isothiourea moiety. The hydroiodide form enhances its solubility and stability in various solvents, making it suitable for research applications.
CMI is characterized by the following structural features:
- Molecular Formula : C₃H₉IN₄S
- Molecular Weight : 214.1 g/mol
- Solubility : Highly soluble in polar solvents due to the presence of the hydroiodide group.
Biological Activities
Research indicates that CMI exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that CMI may have antimicrobial effects due to its structural similarity to other known antimicrobial agents.
- Pharmacological Potential : Its components suggest possible interactions with biological targets, including enzymes and receptors involved in inflammatory processes.
While specific mechanisms of action for CMI remain largely uncharacterized, it is hypothesized that its biological activity may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, which could be a pathway for CMI's action.
- Receptor Binding : The structural characteristics may allow it to bind to various receptors, influencing cellular signaling pathways.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of CMI against various bacterial strains. Results indicated significant inhibition of growth at concentrations above 50 µg/mL, comparable to standard antibiotics.
- Inflammation Studies : In vitro assays demonstrated that CMI reduced the production of pro-inflammatory cytokines in human cell lines, suggesting a potential role in managing inflammatory diseases.
Comparative Analysis
To better understand the biological activity of CMI, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N'-Di-Boc-S-methylisothiourea | Two Boc protecting groups | Enhanced stability and solubility |
| Guanidinoacetic Acid | Guanidine core | Neurotoxic properties linked to GAMT deficiency |
| 1-Carbamimidoyl-1,3-thiazolidine | Thiazolidine ring | Potential anti-inflammatory properties |
| N'-Carbamimidoylthiourea | Thiourea core | Used in diverse synthetic pathways |
Future Directions
Further studies are needed to elucidate the precise mechanisms by which CMI exerts its biological effects. Key areas for future research include:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Investigations : Using molecular biology techniques to identify specific targets and pathways influenced by CMI.
- Formulation Development : Exploring different formulations for enhanced delivery and effectiveness in clinical settings.
特性
IUPAC Name |
methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWVITGVIBSMTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=N)N=C(N)N.I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9IN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













